Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
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Overview
Description
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a complex organic compound that belongs to the class of furoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with a suitable aldehyde or ketone, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, possibly involving the hydroxyl group.
Reduction: Reduction of the keto groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the furan ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furoic acid derivatives or related heterocyclic compounds. Examples could be:
- Ethyl 2-furoate
- 3-Acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-furoic acid
Uniqueness
What sets Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate apart is its unique combination of functional groups and the specific arrangement of atoms, which can impart distinct chemical and biological properties.
Properties
CAS No. |
23127-85-7 |
---|---|
Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3 |
InChI Key |
ZWNGEJXPRFXVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |
Origin of Product |
United States |
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